molecular formula C10H16ClNO2 B2558545 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride CAS No. 1047675-39-7

1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride

Cat. No.: B2558545
CAS No.: 1047675-39-7
M. Wt: 217.69
InChI Key: VTUVCQMJJGEFNC-UHFFFAOYSA-N
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Description

1-Azatricyclo[3311,3,7]decane-4-carboxylic acid hydrochloride is a complex organic compound with the molecular formula C₁₀H₁₅NO₂·HCl. This compound is characterized by its rigid, cage-like structure, which makes it a valuable building block in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride can be synthesized through several methods, including the cyclization of linear precursors or the modification of existing adamantane derivatives. One common synthetic route involves the reaction of 1-aminoadamantane with chloroform in the presence of a strong base, followed by acidification to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, such as temperature, pressure, and the use of specific catalysts, to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Alkylated derivatives and amides.

Scientific Research Applications

1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride is unique due to its rigid, cage-like structure, which distinguishes it from other similar compounds. Some similar compounds include:

  • Adamantane: A well-known compound with a similar cage-like structure but without the nitrogen atom.

  • 1-Azatricyclo[3.3.1.1,3,7]decane: The parent compound without the carboxylic acid group.

  • 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid: The free acid form without the hydrochloride salt.

These compounds share structural similarities but differ in their functional groups and properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

1-azatricyclo[3.3.1.13,7]decane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c12-10(13)9-7-1-6-2-8(9)5-11(3-6)4-7;/h6-9H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUVCQMJJGEFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CN(C2)CC1C3C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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